(3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
CAS No.: 1904018-79-6
Cat. No.: VC7340991
Molecular Formula: C17H17FN2O2
Molecular Weight: 300.333
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1904018-79-6 |
|---|---|
| Molecular Formula | C17H17FN2O2 |
| Molecular Weight | 300.333 |
| IUPAC Name | (3-fluoro-4-methylphenyl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
| Standard InChI | InChI=1S/C17H17FN2O2/c1-12-5-6-13(10-15(12)18)17(21)20-9-7-14(11-20)22-16-4-2-3-8-19-16/h2-6,8,10,14H,7,9,11H2,1H3 |
| Standard InChI Key | OIFYDZNZNBVAII-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3)F |
Introduction
Synthesis and Preparation
The synthesis of compounds like (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis techniques. These may include:
-
Fluorination: Introduction of fluorine into the phenyl ring.
-
Alkylation: Addition of the methyl group.
-
Coupling Reactions: Formation of the methanone linkage between the phenyl and pyrrolidine rings.
-
Etherification: Attachment of the pyridin-2-yloxy group to the pyrrolidine ring.
Potential Applications
While specific applications of (3-Fluoro-4-methylphenyl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone are not detailed in the available literature, compounds with similar structures are often explored for their potential in drug development. The presence of fluorine and pyridine rings suggests possible roles in modulating biological targets, such as enzymes or receptors.
Research Findings and Future Directions
Given the lack of specific data on this compound, research in related areas focuses on understanding the effects of fluorination and the incorporation of heterocyclic rings in biological systems. Future studies could investigate the pharmacokinetic properties, toxicity profiles, and potential therapeutic applications of such compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume